

Application Notes and Protocols: Adoptive T-cell Transfer Model with Gp100 (25-33)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoptive T-cell (ACT) therapy is a promising immunotherapy approach for cancer treatment. This document provides detailed application notes and protocols for an established preclinical tumor model utilizing the adoptive transfer of T-cells specific for the melanoma-associated antigen glycoprotein 100 (Gp100). Specifically, it focuses on the use of T-cells from pmel-1 transgenic mice, which recognize the Gp100 (25-33) peptide presented by the H-2Db MHC class I molecule. This model is instrumental in evaluating novel cancer immunotherapies, understanding the mechanisms of T-cell-mediated tumor destruction, and optimizing ACT strategies.

The pmel-1 T-cell receptor (TCR) transgenic mouse model is a widely used system for studying melanoma immunotherapy.[1] The T-cells from these mice recognize an epitope from the Gp100 protein, which is overexpressed in most human melanomas and is also a self-antigen expressed on normal melanocytes.[1] This allows for the investigation of both anti-tumor immunity and the potential for autoimmunity.

Signaling Pathways

The activation of pmel-1 CD8+ T-cells upon recognition of the Gp100 (25-33) peptide presented by an antigen-presenting cell (APC) or a tumor cell initiates a complex intracellular

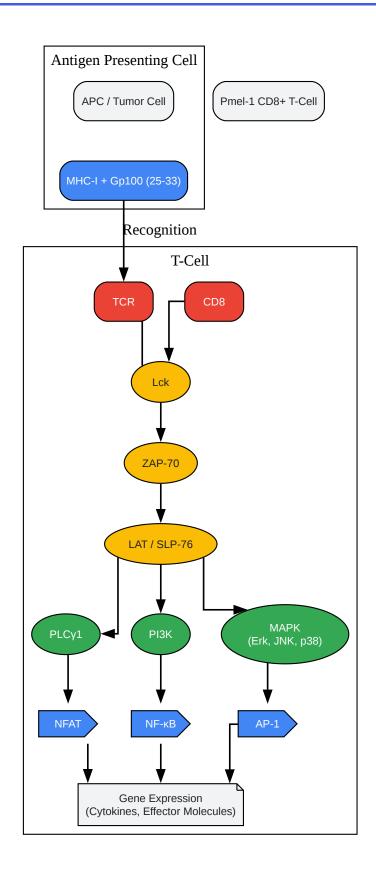


signaling cascade. This cascade ultimately leads to T-cell proliferation, differentiation into effector cells, cytokine production, and cytotoxic activity.

T-Cell Receptor (TCR) Signaling Pathway

The binding of the pmel-1 TCR to the Gp100(25-33)-MHC class I complex on the target cell triggers the TCR signaling pathway. This is a critical event for the initiation of the adaptive immune response.[2][3] The key steps involve the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by Lck, a Src family kinase.[4] This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76. These events culminate in the activation of multiple signaling arms, including the PLCγ1, MAPK, and PI3K-AKT pathways, leading to the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes essential for T-cell effector functions.





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Caption: TCR Signaling Cascade in Pmel-1 T-cells.



Experimental Protocols

Detailed methodologies for key experiments in the Gp100 (25-33) adoptive T-cell transfer model are provided below.

Protocol 1: Isolation and In Vitro Activation of Pmel-1 T-cells

This protocol describes the isolation of splenocytes from pmel-1 transgenic mice and their activation and expansion in vitro.

Materials:

- Pmel-1 transgenic mice (6-12 weeks old)
- Complete RPMI (cRPMI) medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin, 50 μM 2-mercaptoethanol
- Human Gp100 (25-33) peptide (KVPRNQDWL)
- Recombinant human IL-2 (rhIL-2)
- Ficoll-Paque PLUS
- 70 μm cell strainer
- · ACK lysis buffer

Procedure:

- Euthanize pmel-1 mice and aseptically harvest spleens.
- Prepare a single-cell suspension by gently disrupting the spleens through a 70 μm cell strainer.
- Lyse red blood cells using ACK lysis buffer and wash the cells with cRPMI.
- Isolate lymphocytes by density gradient centrifugation using Ficoll-Paque PLUS.



- Resuspend pmel-1 splenocytes at a concentration of 1 x 106 cells/mL in cRPMI.
- Add the human Gp100 (25-33) peptide to a final concentration of 1 μg/mL.
- Add rhIL-2 to a final concentration of 30 IU/mL.
- Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
- Monitor cell expansion and viability. Activated T-cells will form large clusters.

Protocol 2: B16F10 Melanoma Tumor Model and Adoptive T-cell Transfer

This protocol outlines the establishment of subcutaneous B16F10 melanoma tumors in C57BL/6 mice and the subsequent adoptive transfer of activated pmel-1 T-cells.

Materials:

- C57BL/6 mice (6-12 weeks old)
- B16F10 murine melanoma cell line
- Activated pmel-1 T-cells (from Protocol 1)
- Phosphate-buffered saline (PBS)
- Recombinant fowlpox virus expressing human Gp100 (rFPhgp100) (optional, for vaccination)
- Recombinant human IL-2 (rhIL-2)

Procedure:

- Culture B16F10 cells and harvest them during the logarithmic growth phase.
- Inject 2-5 x 105 B16F10 cells subcutaneously into the flank of C57BL/6 mice.
- Allow tumors to establish for 7-10 days, or until they reach a palpable size (e.g., 50-100 mm3).



- (Optional) For lymphodepletion, sublethally irradiate tumor-bearing mice with 500 cGy one day before T-cell transfer.
- On the day of treatment, inject 1-10 x 106 activated pmel-1 T-cells intravenously (i.v.) via the tail vein.
- (Optional) On the same day as T-cell transfer, vaccinate mice with 2 x 107 PFU of rFPhgp100.
- Administer 100,000 180,000 IU of rhIL-2 intraperitoneally (i.p.) twice daily for 3 days following T-cell transfer to support T-cell expansion and survival in vivo.
- Monitor tumor growth by measuring perpendicular diameters with a caliper every 2-3 days.
 Tumor volume can be calculated using the formula: (length x width2) / 2.
- Monitor mice for signs of toxicity and overall survival.

Protocol 3: In Vivo Cytotoxicity Assay

This assay measures the specific killing of target cells by adoptively transferred T-cells in vivo.

Materials:

- Splenocytes from naive C57BL/6 mice
- Gp100 (25-33) peptide
- Control peptide (e.g., OVA257-264)
- Carboxyfluorescein succinimidyl ester (CFSE)
- PBS

Procedure:

- Prepare two populations of target cells from naive C57BL/6 splenocytes.
- Pulse one population with 50 µg/mL Gp100 (25-33) peptide for 1 hour at 37°C.

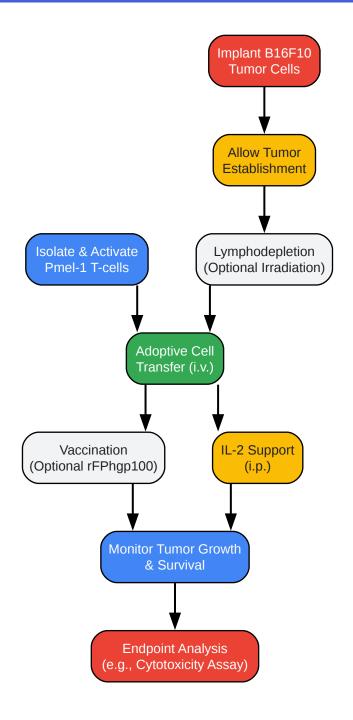


- Pulse the second (control) population with a control peptide.
- Label the Gp100-pulsed splenocytes with a high concentration of CFSE (e.g., 5 μM) and the control peptide-pulsed splenocytes with a low concentration of CFSE (e.g., 0.5 μM).
- Mix the two labeled populations at a 1:1 ratio and inject them i.v. into mice that have previously received adoptive T-cell transfer.
- After 4-18 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.
- Analyze the cell suspension by flow cytometry to determine the ratio of the two CFSElabeled populations.
- Specific killing is calculated as: [1 (ratio in treated mice / ratio in control mice)] x 100.

Experimental Workflow

The general workflow for an adoptive T-cell transfer experiment using the Gp100 (25-33) model is depicted below.





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